1-(3-{2-[Ethyl(2-hydroxyethyl)amino]ethoxy}propyl)pyrrolidine-2,5-dione
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Overview
Description
1-(3-{2-[Ethyl(2-hydroxyethyl)amino]ethoxy}propyl)pyrrolidine-2,5-dione is a complex organic compound featuring a pyrrolidine ring, which is a versatile scaffold in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{2-[Ethyl(2-hydroxyethyl)amino]ethoxy}propyl)pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring followed by the introduction of the ethyl(2-hydroxyethyl)amino group. Common synthetic strategies include:
Ring Construction: The pyrrolidine ring can be synthesized from cyclic or acyclic precursors under specific reaction conditions.
Functionalization: Preformed pyrrolidine rings can be functionalized to introduce the desired substituents.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-{2-[Ethyl(2-hydroxyethyl)amino]ethoxy}propyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-(3-{2-[Ethyl(2-hydroxyethyl)amino]ethoxy}propyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-{2-[Ethyl(2-hydroxyethyl)amino]ethoxy}propyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Shares the pyrrolidine ring structure but differs in functional groups.
Pyrrolidine-2,5-diones: Similar core structure with variations in substituents.
Prolinol: Contains a pyrrolidine ring with a hydroxyl group.
Uniqueness
1-(3-{2-[Ethyl(2-hydroxyethyl)amino]ethoxy}propyl)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
63839-41-8 |
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Molecular Formula |
C13H24N2O4 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
1-[3-[2-[ethyl(2-hydroxyethyl)amino]ethoxy]propyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C13H24N2O4/c1-2-14(7-9-16)8-11-19-10-3-6-15-12(17)4-5-13(15)18/h16H,2-11H2,1H3 |
InChI Key |
QPQLBYYJYZDBOU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCO)CCOCCCN1C(=O)CCC1=O |
Origin of Product |
United States |
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